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Compound of Interest

Compound Name: Mezigdomide

Cat. No.: B2442610 Get Quote

Mezigdomide (formerly CC-92480, also known as BMS-986348) is a potent, orally

administered novel cereblon E3 ligase modulator (CELMoD™) agent under investigation for

the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2][3] As the most potent

of the CELMoD agents, mezigdomide has demonstrated significant preclinical and clinical

activity, particularly in heavily pretreated patient populations, including those refractory to

immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), and anti-CD38 monoclonal

antibodies.[4][5] This technical guide provides a detailed overview of the pharmacokinetics (PK)

and pharmacodynamics (PD) of mezigdomide, summarizing key data, experimental

methodologies, and its mechanism of action.

Pharmacodynamics: Mechanism of Action
Mezigdomide exerts its potent anti-myeloma effects by modulating the function of the

Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Unlike earlier IMiDs, mezigdomide was

specifically designed for maximal and rapid degradation of its target proteins.[6][7]

Molecular Action: Mezigdomide binds with high affinity to cereblon, a substrate receptor for the

Cullin 4A ring ligase (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding alters the

conformation of the complex, inducing the recruitment of neo-substrate proteins for

ubiquitination and subsequent proteasomal degradation.[3][4]

Key Substrates and Downstream Effects: The primary targets of mezigdomide-induced

degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]
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These proteins are overexpressed in multiple myeloma cells and play a crucial role in their

pathogenesis, proliferation, and survival.[8]

The degradation of Ikaros and Aiolos leads to two main downstream effects:

Direct Tumoricidal Activity: The elimination of these transcription factors results in potent anti-

proliferative and apoptotic effects in myeloma cells.[4][5] This activity is maintained even in

cell lines resistant to lenalidomome and pomalidomide.[5]

Immunomodulatory Effects: Mezigdomide enhances the host anti-tumor immune response.

[5] This includes direct T-cell and Natural Killer (NK) cell immune-stimulatory activities and

can reverse T-cell exhaustion.[6][9] Preclinical studies show that mezigdomide enhances T-

cell and NK cell activity, which may synergize with other immunotherapies.[10]

Mezigdomide is considered the most potent CELMoD, demonstrating 100% closure of the

cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for

pomalidomide.[11] This leads to a remarkably rapid and intense degradation of Ikaros and

Aiolos.[11]
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Caption: Mezigdomide's mechanism of action via the CRL4-CRBN E3 ligase complex.
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Pharmacokinetics
Clinical studies have characterized the pharmacokinetic profile of mezigdomide, revealing

dose-dependent and linear kinetics.

Absorption: Mezigdomide is administered orally in capsule form.[1][12] It is rapidly absorbed.

[13] A population PK model developed from data in healthy subjects demonstrated a linear

dose-exposure relationship.[4] The oral bioavailability is affected by food and concomitant

medications:

Food Effect: A high-fat meal was found to increase oral bioavailability by approximately 30%.

[7]

Acid Reducing Agents (ARAs): Co-administration with a proton pump inhibitor (PPI)

decreased oral bioavailability by about 64%.[7] Mezigdomide is a weak-base compound

with pH-dependent solubility, which decreases significantly as pH increases.[7]

Distribution: Specific data on the volume of distribution and protein binding were not detailed in

the provided search results.

Metabolism: Mezigdomide is primarily eliminated through hepatic metabolism.[13]

Excretion: Renal elimination plays a minor role in the clearance of mezigdomide.[13]

Consequently, studies have shown that mezigdomide dose modifications are likely not

required for patients with mild to moderate renal impairment (Creatinine Clearance [CrCl] ≥ 30

mL/min).[13] There was no apparent relationship between CrCl and mezigdomide oral

clearance or systemic exposures.[13]

Summary of Pharmacokinetic Data
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Parameter Description Finding Citation

Administration Route of delivery Oral [1]

Kinetics
Dose-exposure

relationship

Dose-dependent,

linear PK with

increasing systemic

exposure.

[4][13]

Absorption Speed of uptake Rapid absorption. [13]

Food Effect
Impact of high-fat

meal on bioavailability

~30% increase in oral

bioavailability.
[7]

Drug Interaction
Impact of Proton

Pump Inhibitors (PPIs)

~64% decrease in oral

bioavailability.
[7]

Metabolism
Primary site of

metabolic clearance
Hepatic. [13]

Elimination
Role of kidneys in

drug clearance

Renal elimination

plays a minor role.
[13]

Renal Impairment

Dosing in mild to

moderate renal

impairment

Dose modifications

are likely not required.
[13]

Clinical Efficacy and Safety
Mezigdomide has been evaluated in several clinical trials, both as a monotherapy and in

combination with other anti-myeloma agents, demonstrating promising efficacy in a heavily

pretreated patient population.

Efficacy in Combination with Dexamethasone (CC-
92480-MM-001 Study)
In the pivotal phase 1/2 CC-92480-MM-001 study, mezigdomide was combined with

dexamethasone in patients with RRMM.[6] The recommended phase 2 dose (RP2D) was

identified as 1.0 mg of mezigdomide taken once daily for 21 days of a 28-day cycle.[6][14]
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Patient
Cohort

N

Overall
Respons
e Rate
(ORR)

Very
Good
Partial
Respons
e (VGPR)
or Better

Median
Duration
of
Respons
e (DOR)

Median
Progressi
on-Free
Survival
(PFS)

Citation

Phase 1

(Dose-

Escalation)

77 25% 13% - - [15]

Phase 2

(Dose-

Expansion)

101 41% 25% 7.6 months 4.4 months [6][15]

Phase 2

(Triple-

Class

Refractory)

101 40.6% 24.8% - - [4]

Phase 2

(Prior Anti-

BCMA

Therapy)

30 50% - - - [4][15]

Phase 2

(Extramed

ullary

Plasmacyt

omas)

40 30% - - - [4][15]

Efficacy in Combination with Other Agents
Mezigdomide has also shown high response rates when combined with proteasome inhibitors.

With Bortezomib and Dexamethasone (MeziVd): An overall response rate (ORR) of 85.7%

was observed in the dose-expansion cohort, with a median PFS of 17.5 months.[16]
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With Carfilzomib and Dexamethasone (MeziKd): This combination yielded an ORR of 85.2%.

[16]

With Trametinib and Dexamethasone: An ORR of 75% was reported.[17]

Safety and Tolerability
The safety profile of mezigdomide is considered manageable, with myelosuppression being

the most common adverse event.[6] This is consistent with its mechanism of action, as Ikaros

and Aiolos are involved in granulocyte maturation.[4][8]

Adverse Event (Any
Grade)

Dose-Escalation Cohort
(N=77)

Citation

Neutropenia 81% [15]

Infections and Infestations 74% [15]

Anemia 61% [15]

Thrombocytopenia 51% [15]

Grade 3/4 Treatment-Emergent Adverse Events (TEAEs):

Neutropenia: This is the most common grade 3/4 TEAE, occurring in 71.5% to 85.0% of

patients across various combination cohorts.[4][17] It is generally responsive to growth factor

support.[18]

Infections: Reported in 40.3% of patients in the phase 1 component of the CC-92480-MM-

001 study.[4]

Dose-Limiting Toxicities: In the phase 1 trial, the most common dose-limiting toxicities were

neutropenia and febrile neutropenia.[6][14]

Experimental Protocols and Methodologies
The clinical development of mezigdomide has been supported by robust preclinical and

translational biomarker analyses.
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Pharmacokinetic Analysis:

Bioanalytic Method: A validated chiral liquid chromatography–tandem mass spectrometry

(LC-MS/MS) assay was used to determine the plasma concentrations of mezigdomide.[7]

The method involves solid phase extraction of the drug and its deuterated internal standard

from human plasma.[7]

Pharmacodynamic Biomarker Analysis:

Target Engagement and Substrate Degradation: The degradation of Ikaros and Aiolos in

patient peripheral blood and bone marrow samples is a key PD biomarker. In the CC-92480-

MM-002 trial, a 0.6 mg dose of mezigdomide was necessary to achieve greater than 50%

degradation of Aiolos in peripheral blood T-cells.[19]

Methodology: Flow cytometry is used to measure the expression of Aiolos in T-cells and to

conduct immunophenotyping of immune cell populations (e.g., NK cells, T-cells).[19][20]

Tumor Burden Biomarkers: Serum free light chain (sFLC) and soluble B-cell maturation

antigen (sBCMA) levels are analyzed as biomarkers for tumor response.[19]

Immune Cell Profiling: High-dimensional mass cytometry (CyTOF) has been used to profile

immune populations in the bone marrow microenvironment at a single-cell resolution,

revealing shifts from exhausted to activated T-cell and NK cell populations upon treatment.

[20]

Preclinical Assays:

In Vitro Cytotoxicity Assays: The synergistic anti-tumor activity of mezigdomide in

combination with other agents like daratumumab has been evaluated using complement-

dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC)

assays in multiple myeloma cell lines.[19]
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Caption: A generalized workflow for pharmacodynamic biomarker analysis in mezigdomide
trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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